N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide
Übersicht
Beschreibung
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide, also known as BMS-986001, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of cancer, autoimmune diseases, and viral infections.
Wirkmechanismus
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a key role in the regulation of gene expression. By inhibiting BET proteins, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide can disrupt the expression of genes that are critical for the survival and proliferation of cancer cells, as well as the replication of viruses.
Biochemical and Physiological Effects
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide has also been shown to have anti-inflammatory effects in autoimmune diseases, by reducing the production of pro-inflammatory cytokines. In viral infections, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide can inhibit the replication of the virus, leading to a reduction in viral load.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide is its potency and specificity for BET proteins, which makes it a valuable tool for studying the role of these proteins in disease. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several potential future directions for the development of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide. One area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another potential application is the use of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide in the treatment of inflammatory bowel disease, which has been shown to be associated with dysregulation of BET proteins. Finally, further studies are needed to explore the potential use of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide in the treatment of other viral infections, such as influenza or Zika virus.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide has been extensively studied for its potential use in the treatment of cancer, autoimmune diseases, and viral infections. In preclinical studies, this compound has shown potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide has also been shown to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).
Eigenschaften
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c32-27(26-12-6-10-21-7-4-5-11-25(21)26)29-23-13-15-24(16-14-23)30-17-19-31(20-18-30)28(33)22-8-2-1-3-9-22/h1-16H,17-20H2,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLIAXVCNIUYMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.